Benfosformin anhydrous

Description

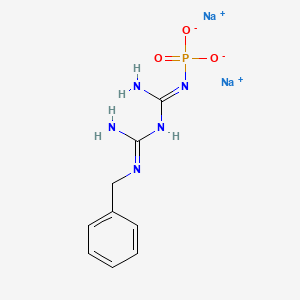

Benfosformin anhydrous is a phosphorylated biguanide derivative with antihyperglycemic activity, primarily studied for its antidiabetic properties . Its molecular formula is reported as C₉H₁₂N₅O₃P·2Na·H₂O in regulatory contexts (e.g., UNSPSC classification), though the anhydrous free acid form is denoted as C₉H₁₄N₅O₃P . The anhydrous designation indicates the absence of water molecules in its crystalline structure, distinguishing it from hydrated forms like the monohydrate (CAS 52658-53-4) .

Structurally, this compound features a benzyl group and a phosphoryl moiety, which differentiates it from simpler biguanides such as Metformin . It is regulated under FDA Unique Ingredient Identifier (UNII) 49030P3C8S and classified under HS code 29299000 for international trade . While effective in lowering blood glucose levels, it carries an elevated risk of lactic acidosis compared to other biguanides, necessitating cautious clinical evaluation .

Properties

CAS No. |

35282-33-8 |

|---|---|

Molecular Formula |

C9H12N5Na2O3P |

Molecular Weight |

315.18 g/mol |

IUPAC Name |

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine |

InChI |

InChI=1S/C9H14N5O3P.2Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;/q;2*+1/p-2 |

InChI Key |

UGIKRUGJDZWFGR-UHFFFAOYSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benfosformin anhydrous involves the phosphorylation of a biguanide structure. The general synthetic route includes the reaction of biguanide with a phosphorylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained to optimize the yield of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous processes. These methods would ensure the consistent quality and purity of the compound. The process would include steps such as purification, crystallization, and drying to obtain the anhydrous form of benfosformin .

Chemical Reactions Analysis

Types of Reactions

Benfosformin anhydrous can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phosphorylated derivative with additional oxygen atoms, while reduction could result in a simpler biguanide structure .

Scientific Research Applications

Benfosformin anhydrous has been explored for various scientific research applications:

Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of phosphorylated compounds.

Biology: Studied for its effects on cellular metabolism and glucose uptake.

Medicine: Investigated as a potential treatment for diabetes due to its hypoglycemic properties.

Mechanism of Action

The mechanism of action of benfosformin anhydrous involves its interaction with cellular pathways that regulate glucose metabolism. It is believed to enhance the activity of insulin receptors, thereby increasing glucose uptake by cells. This leads to a reduction in blood glucose levels. The molecular targets include enzymes involved in the phosphorylation and dephosphorylation of glucose, as well as transport proteins that facilitate glucose entry into cells .

Comparison with Similar Compounds

Key Differences :

- The benzyl group may increase lipophilicity compared to Metformin’s methyl group, influencing tissue distribution .

Pharmacological and Clinical Profiles

Efficacy and Mechanism of Action

All biguanides inhibit hepatic gluconeogenesis and enhance insulin sensitivity. However, Benfosformin’s phosphorylated structure may target additional pathways, such as AMPK activation, with higher potency in preclinical models .

Physicochemical Properties

Solubility and Stability

Thermal Behavior

Anhydrous compounds like Benfosformin exhibit distinct decomposition profiles. For example, thermogravimetric analysis (TGA) shows dehydration steps absent in anhydrous forms, followed by oxidative degradation of organic ligands .

Regulatory and Commercial Status

Market Insights :

- Metformin dominates due to safety and efficacy, while Benfosformin remains investigational .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing and characterizing Benfosformin anhydrous in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves phosphorylation of dimethylamine derivatives under controlled anhydrous conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and thermogravimetric analysis (TGA) to verify anhydrous properties. Researchers must document reaction parameters (e.g., temperature, solvent systems) and validate reproducibility across three independent batches .

Q. How should researchers evaluate the antihyperglycemic efficacy of this compound in preclinical models?

- Methodological Answer : Standard protocols involve administering this compound to diabetic rodent models (e.g., streptozotocin-induced) at doses ranging from 50–200 mg/kg. Blood glucose levels should be monitored via glucometry at baseline and post-administration intervals (e.g., 0, 1, 3, 6 hours). Parallel measurement of lactic acid levels is critical to assess acidosis risk. Studies must include positive controls (e.g., metformin) and account for inter-animal variability using randomized block designs .

Q. What are the best practices for ensuring stability of this compound in experimental formulations?

- Methodological Answer : Stability testing under accelerated conditions (40°C/75% relative humidity for 6 months) is recommended. Use reverse-phase HPLC to quantify degradation products, and employ X-ray diffraction (XRD) to confirm crystallinity. Store samples in desiccated, light-protected containers. Report deviations in purity >5% as significant .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data between in vitro and in vivo studies of this compound be resolved?

- Methodological Answer : Discrepancies may arise from bioavailability differences due to first-pass metabolism or protein binding. Conduct parallel assays: compare in vitro hepatocyte metabolism profiles with in vivo plasma concentration-time curves. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile data. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs minimize lactic acidosis risk in long-term toxicity studies of this compound?

- Methodological Answer : Implement staggered dosing regimens in large-animal models (e.g., canines) with continuous lactate monitoring via arterial blood gas analysis. Include rescue protocols (e.g., bicarbonate infusion) and terminate dosing if lactate exceeds 5 mmol/L. Use longitudinal mixed-effects models to analyze time-dependent toxicity trends .

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic models) is preferred for sigmoidal dose-response curves. For non-monotonic relationships, Bayesian hierarchical models can account for inter-study variability. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Q. How should researchers address inconsistencies in reported mechanisms of action for this compound?

- Methodological Answer : Perform pathway enrichment analysis using transcriptomic data from treated cell lines (e.g., HepG2). Validate candidate targets (e.g., AMPK, mitochondrial complex I) via siRNA knockdown and respirometry. Cross-reference findings with existing literature using systematic review frameworks (e.g., PRISMA) to identify knowledge gaps .

Data Management and Reproducibility

Q. What strategies ensure reproducibility of this compound experiments across laboratories?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw datasets (e.g., HPLC chromatograms, animal model metadata) in structured repositories like Zenodo. Include detailed supplementary materials on buffer compositions, equipment calibration logs, and negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.